Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate
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Overview
Description
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring fused with a pyridine ring and an ethyl ester group at the 4-position of the quinoline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification reactions. One common method includes the use of a Friedländer synthesis, where 2-aminopyridine reacts with ethyl acetoacetate in the presence of a catalyst such as acetic acid under reflux conditions to form the quinoline ring . The resulting intermediate is then esterified to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with DNA and RNA can result in anticancer activity by interfering with cell division and proliferation.
Comparison with Similar Compounds
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Lacks the ethyl ester group and has different solubility and reactivity properties.
2-(Pyridin-2-yl)quinoline: Lacks the carboxylate group, resulting in different chemical and biological properties.
Ethyl 2-(pyridin-2-yl)quinoline-3-carboxylate: Has the carboxylate group at a different position, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with a pyridine substitution at the 2-position and an ethyl carboxylate group at the 4-position. This unique structure contributes to its biological properties.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Quinoline core with pyridine substitution | Antimicrobial, anticancer |
Quinoline-4-carboxylic acid | Similar core without pyridine | Antimicrobial |
4-Hydroxyquinoline | Hydroxyl group addition | Antimicrobial |
Quinolinyl-pyrazoles | Pyrazole addition | Significant pharmacological activities |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to:
- Inhibit Enzymatic Activity : The compound can bind to specific enzymes, disrupting their function and leading to antimicrobial or anticancer effects.
- Interfere with DNA Synthesis : Studies suggest that it may inhibit DNA synthesis and repair mechanisms, which is crucial for cancer cell proliferation.
- Induce Apoptosis : Research indicates that it can trigger apoptosis in cancer cells by upregulating apoptotic markers such as p53 and caspase 9.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays on cancer cell lines have indicated that this compound induces cell cycle arrest and apoptosis. For instance, in breast carcinoma cell lines, significant G1 phase arrest was observed, with an increase in apoptotic markers .
- EGFR Kinase Inhibition : The compound has been evaluated for its inhibitory activity against the epidermal growth factor receptor (EGFR) kinase, a common target in cancer therapy. Results showed an IC50 value comparable to established EGFR inhibitors .
- Case Study Example : A study reported that derivatives of quinoline compounds similar to this compound exhibited potent cytotoxicity against various cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Pyridine Substitution : The presence of the pyridine ring enhances its electronic properties, which may improve binding affinity to biological targets.
- Carboxylic Acid Moiety : Compounds with carboxylic acid groups have shown improved oral bioavailability and potency in biological assays compared to their ester counterparts .
Properties
CAS No. |
5110-06-5 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 2-pyridin-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c1-2-21-17(20)13-11-16(15-9-5-6-10-18-15)19-14-8-4-3-7-12(13)14/h3-11H,2H2,1H3 |
InChI Key |
IMPGWKLETQOFBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Origin of Product |
United States |
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